1-(5-Phenylpentanoyl)-L-proline
Description
Properties
CAS No. |
88084-17-7 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
(2S)-1-(5-phenylpentanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO3/c18-15(17-12-6-10-14(17)16(19)20)11-5-4-9-13-7-2-1-3-8-13/h1-3,7-8,14H,4-6,9-12H2,(H,19,20)/t14-/m0/s1 |
InChI Key |
SADHUEIJVCSIQZ-AWEZNQCLSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCCCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
1-(5-Phenylpentanoyl)-L-proline is a derivative of proline, an amino acid known for its role in protein synthesis and metabolic processes. The compound features a phenylpentanoyl group attached to the proline backbone, which may influence its biological activity. The chemical structure can be summarized as follows:
- CAS Number : 1358782-66-7
- Molecular Formula : C16H23NO2
- Molecular Weight : 273.36 g/mol
Antiparasitic Activity
Recent studies have highlighted the potential of proline derivatives in treating parasitic infections, particularly those caused by Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that targeting proline uptake in these parasites can inhibit their growth and survival. Compounds similar to this compound have been designed to block proline transporters, thereby disrupting the metabolic processes essential for T. cruzi's lifecycle .
Case Study Example : A series of inhibitors were synthesized and tested against T. cruzi epimastigotes, demonstrating significant antiproliferative effects. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for enhanced efficacy .
Autoimmune Diseases
Peptide derivatives similar to this compound have shown promise in treating autoimmune diseases by modulating immune responses. These compounds can stimulate T-cell activity through interactions with major histocompatibility complex (MHC) molecules, which may enhance therapeutic outcomes in conditions like rheumatoid arthritis .
Drug Development
The compound's unique structure allows it to be explored as a scaffold for developing new drugs targeting various biological pathways. The ability to modify the phenylpentanoyl group opens avenues for synthesizing analogs with improved potency and selectivity against specific targets.
Data Table: Summary of Applications
| Application Area | Description | Case Studies/References |
|---|---|---|
| Antiparasitic Activity | Inhibits Trypanosoma cruzi growth by blocking proline transporters | Martins et al., 2009; Magdaleno et al., 2009 |
| Neuroprotective Effects | Potential role in inhibiting β-amyloid release | US Patent 6207710B1 |
| Autoimmune Diseases | Modulates T-cell activity; potential treatment for rheumatoid arthritis | US Patent 6541453B2 |
| Drug Development | Scaffold for new drug synthesis targeting various pathways | General findings in medicinal chemistry |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Enalapril and Lisinopril
- Enalapril : (S)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-L-alanyl]-L-proline (CAS: 75847-73-3). Features a 3-phenylpropyl group and ethoxycarbonyl moiety .
- Lisinopril: (S)-1-[N2-(1-Carboxy-3-phenylpropyl)-L-lysyl]-L-proline (CAS: 83915-83-7). Contains a lysyl side chain and carboxy group, enhancing solubility .
- Comparison: 1-(5-Phenylpentanoyl)-L-proline has a longer aliphatic chain (5 carbons vs. The absence of a charged carboxyl or ethoxycarbonyl group in this compound may reduce renal clearance compared to lisinopril .
Captopril
- Structure : 1-[(2S)-3-Mercapto-2-methylpropionyl]-L-proline. Includes a thiol (-SH) group critical for ACE inhibition .
- Comparison: The phenylpentanoyl group in this compound replaces the thiol, likely altering binding kinetics (e.g., reduced covalent interaction with zinc in ACE) .
N-Methylproline
Physicochemical Properties
Data from cocrystal studies () highlight key reactivity descriptors:
| Compound | Global Hardness (η, eV) | Global Softness (S, eV⁻¹) | Electrophilicity (ω, eV) |
|---|---|---|---|
| Ezetimibe (API) | 2.6489 | 0.1888 | 3.12 |
| Ezetimibe + L-proline | 2.4243 | 0.2062 | 4.05 |
| Hypothetical 1-(5-PhP-L-proline) | ~2.5 (estimated) | ~0.20 (estimated) | ~4.0 (estimated) |
- Key Findings: Cocrystals with L-proline exhibit lower hardness (softer) and higher electrophilicity, suggesting enhanced reactivity . this compound is expected to follow this trend, favoring nucleophilic interactions in biological systems .
Pharmacological and Toxicological Profiles
ACE Inhibitors (Enalapril, Lisinopril)
- Mechanism : Bind to ACE’s zinc ion, blocking angiotensin II synthesis .
- Safety: Lisinopril’s lysyl group reduces toxicity (LD₅₀ > 2000 mg/kg in rats) compared to early ACE inhibitors .
1-(1-Oxohexadecyl)-L-Proline
- Structure : Long-chain fatty acid derivative (CAS: 59441-32-6).
- Comparison: The phenylpentanoyl group in this compound offers a balance between lipophilicity and metabolic stability, unlike the highly lipophilic hexadecyl chain .
Reproductive Toxicity
Preparation Methods
Acylating Agents and Reaction Mechanisms
The acylation of L-proline typically involves nucleophilic substitution at the amino group, facilitated by acyl chlorides or activated esters. In the case of N-phenylacetyl-L-proline, phenylacetyl chloride reacts with L-proline in anhydrous organic solvents (e.g., acetone, dichloromethane) under basic conditions. For 1-(5-phenylpentanoyl)-L-proline, substitution with 5-phenylpentanoyl chloride would follow a similar mechanism, albeit with potential steric and electronic modifications due to the elongated aliphatic chain.
Key considerations include:
-
Solvent selection : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity of the proline amino group while minimizing hydrolysis of the acyl chloride.
-
Temperature control : Low temperatures (−2°C to 0°C) during acyl chloride addition suppress side reactions, as demonstrated in the synthesis of N-phenylacetyl-L-proline.
Methodological Frameworks from Analogous Syntheses
Phase Transfer Catalysis (PTC)
Patent CN109369494B highlights the efficacy of polyethylene glycol (PEG-400) as a phase transfer catalyst in solid-liquid reactions. In a representative procedure:
-
L-Proline is dissolved in dried acetone.
-
Phenylacetyl chloride and K₂CO₃ (acid scavenger) are added dropwise at −2°C.
-
PEG-400 (5 mol%) is introduced, enabling efficient mass transfer between solid proline and the acyl chloride.
-
Post-reaction, hot filtration and recrystallization yield N-phenylacetyl-L-proline with 97.8% purity.
Adaptation for 5-phenylpentanoyl chloride :
-
Substitute phenylacetyl chloride with equimolar 5-phenylpentanoyl chloride.
-
Optimize PEG concentration (5–10 mol%) to accommodate the bulkier acyl group.
Two-Step Alkaline Hydrolysis and Extraction
CN104788352A discloses a two-phase system using sodium hydroxide for both reaction and extraction:
-
L-Proline is mixed with 2M NaOH.
-
Phenylacetyl chloride and 4M NaOH are added sequentially.
-
Ethyl acetate extraction isolates the product, followed by acidification and dichloromethane extraction.
Relevance to 5-phenylpentanoyl-L-proline :
-
The elongated hydrophobic chain may necessitate solvent adjustments (e.g., tert-butyl methyl ether for improved partitioning).
-
Acidification to pH 2–3 would protonate the carboxylate, enhancing dichloromethane solubility.
Catalytic and Conditional Optimization
Coupling Reagents for Amide Bond Formation
WO2006127550A1 employs EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for proline acylation in orexin receptor antagonist synthesis. While this patent focuses on bis-amide derivatives, the methodology is transferable:
-
Activation of 5-phenylpentanoic acid with EDC forms an intermediate O-acylisourea.
-
Reaction with L-proline in dichloromethane yields the target amide.
Advantages :
-
Avoids acyl chloride handling.
-
Compatible with heat-sensitive substrates.
Limitations :
-
Requires stoichiometric coupling reagents.
-
Post-reaction purification to remove urea byproducts.
Solvent and Temperature Profiles
Rationale for Adjustments :
-
DMF enhances solubility of longer-chain acyl chlorides.
-
Higher PEG molecular weight (PEG-600) improves phase transfer for bulkier substrates.
Purification and Characterization
Q & A
Q. What strategies mitigate validity threats in pharmacokinetic studies of this compound?
- Methodological Answer : Address internal validity by randomizing animal cohorts and standardizing dosing protocols. Control for interspecies variability using multiple preclinical models. External validity requires cross-validating results in human-relevant systems (e.g., organoids). Document all methodological choices transparently to avoid biases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
